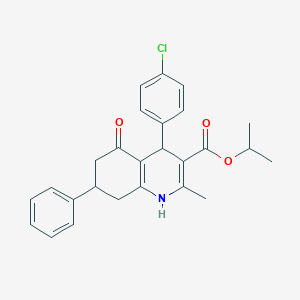
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as LFM-A13, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. LFM-A13 is a member of the isoxazolecarboxamide family, which has been shown to possess anti-inflammatory and anti-tumor properties.
Wirkmechanismus
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide inhibits the activity of several enzymes by binding to their ATP-binding sites. It has been shown to inhibit the activity of IKKβ by preventing the phosphorylation of IκBα, which leads to the inhibition of NF-κB activation. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has also been shown to inhibit the activity of CK1α and GSK3β, which are involved in the regulation of various cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, which leads to the reduction of pro-inflammatory cytokines and chemokines. It has also been shown to possess anti-tumor properties by inhibiting the growth and proliferation of cancer cells. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its specificity towards its target enzymes. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to selectively inhibit the activity of IKKβ, CK1α, and GSK3β, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of using 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its low solubility in water, which requires the use of organic solvents.
Zukünftige Richtungen
For the research on 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide include the development of more potent and selective analogs, the evaluation of its therapeutic potential in various disease models, and the investigation of its mechanism of action in more detail. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 5-fluoro-2-methylphenylamine to form 2-chloro-N-(5-fluoro-2-methylphenyl)benzamide. This intermediate is then reacted with isoxazole-5-carboxylic acid in the presence of a coupling agent to form 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide. The overall yield of this process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including IKKβ, CK1α, and GSK3β, which are involved in various cellular processes such as inflammation, cancer, and neurodegenerative diseases. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. It has also been shown to possess anti-tumor properties by inhibiting the growth and proliferation of cancer cells. 3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-7-8-12(20)9-15(10)21-18(23)16-11(2)24-22-17(16)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGHHWVTBHVIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B5212926.png)
![ethyl 2-(butyrylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5212945.png)
![2-(3-nitrophenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5212949.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5212950.png)
![N,N-diethyl-2-(4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5212951.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene](/img/structure/B5212974.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212985.png)

![benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B5213002.png)

![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5213009.png)

![2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B5213021.png)